[S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide
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Overview
Description
[S®]-N-[®-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of adamantane groups, phosphino groups, and sulfinamide functionalities, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[®-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide typically involves multiple steps, including the formation of intermediate compounds. The key steps in the synthetic route may include:
Formation of the Adamantane Derivative: This step involves the preparation of the adamantane derivative through a series of reactions, such as alkylation or halogenation.
Introduction of the Phosphino Group: The phosphino group is introduced through a reaction with a suitable phosphine reagent under controlled conditions.
Coupling with Phenylmethyl Group: The phenylmethyl group is coupled with the intermediate compound using a coupling reagent, such as a palladium catalyst.
Sulfinamide Formation: The final step involves the formation of the sulfinamide group through a reaction with a sulfinylating agent.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic route described above, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[®-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride, to convert the sulfinamide group to an amine.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions may require catalysts and specific conditions, such as elevated temperatures or pressures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
[S®]-N-[®-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of [S®]-N-[®-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors, leading to changes in cellular signaling and function.
Modulating Gene Expression: Influencing the expression of genes involved in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer, known for its chemical similarity to phthalates.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds used as phosphoethanolamine transferase inhibitors.
Uniqueness
[S®]-N-[®-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is unique due to its combination of adamantane, phosphino, and sulfinamide groups, which confer distinct chemical properties and potential applications. Its structural complexity and versatility make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(R)-N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52NOPS/c1-36(2,3)42(40)39(4)35(32-10-6-5-7-11-32)33-12-8-9-13-34(33)41(37-20-26-14-27(21-37)16-28(15-26)22-37)38-23-29-17-30(24-38)19-31(18-29)25-38/h5-13,26-31,35H,14-25H2,1-4H3/t26?,27?,28?,29?,30?,31?,35-,37?,38?,41?,42-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJGYFSGTDMIEO-BYBZHDMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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